molecular formula C23H35NO2 B1664640 (5alpha)-23-Methyl-4-aza-21-norchol-1-ene-3,20-dione CAS No. 103497-68-3

(5alpha)-23-Methyl-4-aza-21-norchol-1-ene-3,20-dione

Cat. No. B1664640
M. Wt: 357.5 g/mol
InChI Key: RDPJISLOFXUIDK-RLAPWRJVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5Alpha)-23-methyl-4-aza-21-norchol-1-ene-3,20-dione is a bioactive chemical.

Scientific Research Applications

Inhibition of 5alpha-reductase

Research has shown that certain steroids, including variants similar to (5alpha)-23-Methyl-4-aza-21-norchol-1-ene-3,20-dione, can inhibit steroid 5alpha-reductase. This enzyme is involved in the conversion of testosterone to dihydrotestosterone in various tissues and is linked to conditions such as benign prostatic hyperplasia, prostatic cancer, acne, and pattern baldness. Inhibitors of this enzyme, therefore, have potential pharmaceutical applications in treating these diseases (Guarna et al., 1997).

Synthesis of Steroidal Compounds for 5alpha-reductase Inhibition

Another study focuses on synthesizing new steroidal compounds based on the progesterone skeleton to inhibit 5alpha-reductase effectively. These compounds are utilized in treating androgen-dependent diseases like hirsutism, androgenic alopecia, benign prostatic hyperplasia, and prostate cancer. The synthesis and evaluation of various pregnadiene-diones and pregnatriene-diones show promise in inhibiting 5alpha-reductase with different potency levels (Flores et al., 2003).

Molecular Interactions of Progesterone Derivatives

Progesterone derivatives, similar in structure to (5alpha)-23-Methyl-4-aza-21-norchol-1-ene-3,20-dione, are studied for their inhibitory activity on the 5alpha-reductase enzyme and their affinity for the androgen receptor. These compounds have shown significant inhibitory activity and have the potential for pharmaceutical use in conditions related to androgen sensitivity (Bratoeff et al., 2003).

Progestins and Behavioral Effects

Progesterone and its metabolites, which include compounds structurally related to (5alpha)-23-Methyl-4-aza-21-norchol-1-ene-3,20-dione, have been observed to influence motivation, reward, conditioning, stress response, and even reactions to drugs of abuse. This research highlights the broader neurological and behavioral implications of these compounds (Frye, 2007).

properties

CAS RN

103497-68-3

Product Name

(5alpha)-23-Methyl-4-aza-21-norchol-1-ene-3,20-dione

Molecular Formula

C23H35NO2

Molecular Weight

357.5 g/mol

IUPAC Name

(1S,3aS,3bS,5aR,9aR,9bS,11aS)-9a,11a-dimethyl-1-(3-methylbutanoyl)-1,2,3,3a,3b,4,5,5a,6,9b,10,11-dodecahydroindeno[5,4-f]quinolin-7-one

InChI

InChI=1S/C23H35NO2/c1-14(2)13-19(25)18-7-6-16-15-5-8-20-23(4,12-10-21(26)24-20)17(15)9-11-22(16,18)3/h10,12,14-18,20H,5-9,11,13H2,1-4H3,(H,24,26)/t15-,16-,17-,18+,20+,22-,23+/m0/s1

InChI Key

RDPJISLOFXUIDK-RLAPWRJVSA-N

Isomeric SMILES

CC(C)CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(C=CC(=O)N4)C)C

SMILES

CC(C)CC(=O)C1CCC2C1(CCC3C2CCC4C3(C=CC(=O)N4)C)C

Canonical SMILES

CC(C)CC(=O)C1CCC2C1(CCC3C2CCC4C3(C=CC(=O)N4)C)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

(5alpha)-23-methyl-4-aza-21-norchol-1-ene-3,20-dione
L 654066
L-654,066
MK 0963
MK-0963

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(5alpha)-23-Methyl-4-aza-21-norchol-1-ene-3,20-dione
Reactant of Route 2
(5alpha)-23-Methyl-4-aza-21-norchol-1-ene-3,20-dione
Reactant of Route 3
(5alpha)-23-Methyl-4-aza-21-norchol-1-ene-3,20-dione
Reactant of Route 4
(5alpha)-23-Methyl-4-aza-21-norchol-1-ene-3,20-dione
Reactant of Route 5
(5alpha)-23-Methyl-4-aza-21-norchol-1-ene-3,20-dione
Reactant of Route 6
(5alpha)-23-Methyl-4-aza-21-norchol-1-ene-3,20-dione

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